molecular formula C12H12N2O2S B13525425 Ethyl 5-(phenylamino)thiazole-4-carboxylate

Ethyl 5-(phenylamino)thiazole-4-carboxylate

Cat. No.: B13525425
M. Wt: 248.30 g/mol
InChI Key: PFSGLTHFUBKUOY-UHFFFAOYSA-N
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Description

Ethyl 5-(phenylamino)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(phenylamino)thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with aniline in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol, and the mixture is refluxed for several hours . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(phenylamino)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 5-(phenylamino)thiazole-4-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

ethyl 5-anilino-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-11(17-8-13-10)14-9-6-4-3-5-7-9/h3-8,14H,2H2,1H3

InChI Key

PFSGLTHFUBKUOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=N1)NC2=CC=CC=C2

Origin of Product

United States

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